1-Methyl-decahydroquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-decahydroquinoline-8-sulfonamide is a chemical compound with the molecular formula C10H20N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-decahydroquinoline-8-sulfonamide typically involves the reaction of decahydroquinoline derivatives with sulfonamide reagents. One common method includes the following steps:
Starting Material: Decahydroquinoline is used as the starting material.
Methylation: The decahydroquinoline is methylated to introduce the 1-methyl group.
Sulfonamide Formation: The methylated decahydroquinoline is then reacted with a sulfonamide reagent under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-decahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives.
Scientific Research Applications
1-Methyl-decahydroquinoline-8-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-decahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfasalazine, share similar functional groups but differ in their ring structures and substituents.
Quinolines: Compounds like quinine and chloroquine have similar quinoline ring systems but lack the sulfonamide group.
Uniqueness: 1-Methyl-decahydroquinoline-8-sulfonamide is unique due to its combination of a quinoline ring system with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1461714-32-8 |
---|---|
Molecular Formula |
C10H20N2O2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonamide |
InChI |
InChI=1S/C10H20N2O2S/c1-12-7-3-5-8-4-2-6-9(10(8)12)15(11,13)14/h8-10H,2-7H2,1H3,(H2,11,13,14) |
InChI Key |
IPFPZBGJFVSRDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1C(CCC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.